molecular formula C16H13ClN2O3 B2362168 N-[(4-chlorophenyl)methyl]-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide CAS No. 866049-09-4

N-[(4-chlorophenyl)methyl]-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide

Cat. No.: B2362168
CAS No.: 866049-09-4
M. Wt: 316.74
InChI Key: NQQRCBYEWRWNLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(4-chlorophenyl)methyl]-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide is a chemical compound of significant interest in medicinal chemistry and pharmacological research. This acetamide derivative features a 2,3-dihydro-1,3-benzoxazol-2-one moiety, a privileged scaffold known for its diverse biological activities. Compounds containing this core structure have been investigated as modulators of various biological targets . While specific pharmacological data for this exact compound requires further investigation, research into structurally related 2-(oxo-benzoxazolyl)acetamide and 2-(oxo-benzotriazin-yl)acetamide compounds has demonstrated their potential as modulators of the G-protein coupled receptor 139 (GPR139) . This receptor is a target of interest for several therapeutic areas, and modulators of this target are being explored for potential applications in treating central nervous system (CNS) disorders, cognitive diseases, and substance abuse . The presence of the 4-chlorobenzyl subgroup suggests potential for optimized target binding and pharmacokinetic properties. Researchers are encouraged to explore its specific mechanism of action and binding affinity in relevant biological assays. The product is provided for research purposes only. It is not intended for diagnostic or therapeutic use. Researchers should handle this compound with care, adhering to all relevant laboratory safety protocols.

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O3/c17-12-7-5-11(6-8-12)9-18-15(20)10-19-13-3-1-2-4-14(13)22-16(19)21/h1-8H,9-10H2,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQQRCBYEWRWNLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N(C(=O)O2)CC(=O)NCC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Method A: Direct Aminolysis

  • Reaction : 3-(Chloroacetyl)-benzoxazolone (5 mmol) and 4-chlorobenzylamine (6 mmol) are refluxed in acetonitrile for 12 hrs.
  • Base : Potassium carbonate (10 mmol) is added to scavenge HCl.
  • Yield : 68% after silica gel chromatography (eluent: ethyl acetate/hexane 3:7).

Method B: Coupling Reagent-Assisted Synthesis

For improved efficiency, EDCl/HOBt-mediated coupling is employed:

  • Activation : 3-(Carboxyacetyl)-benzoxazolone (pre-hydrolyzed from chloro derivative) is treated with EDCl (1.2 eq) and HOBt (1.1 eq) in DMF.
  • Amidation : 4-Chlorobenzylamine (1.05 eq) is added, stirred at 25°C for 24 hrs.
  • Yield : 82% after recrystallization from methanol.

Comparative Analysis :

Parameter Method A Method B
Reaction Time 12 hrs 24 hrs
Yield 68% 82%
Purity (HPLC) 95.2% 98.7%

Mechanistic Insights and Side Reactions

  • Byproduct Formation : Competing hydrolysis of chloroacetyl intermediate to 3-(carboxyacetyl)-benzoxazolone occurs in aqueous conditions (up to 15% in Method A).
  • Steric Effects : Bulky substituents on the benzoxazolone ring reduce amidation efficiency, but the 4-chlorobenzyl group exhibits minimal steric hindrance.

Scale-Up Considerations

Industrial production (WO2020204864A1) recommends:

  • Solvent Choice : Replace DMF with THF for easier recovery.
  • Catalysis : 0.5 mol% DMAP accelerates amidation by 30%.
  • Purification : Gradient crystallization (water:ethanol 20:80) achieves >99% purity.

Analytical Data for Final Compound

N-[(4-Chlorophenyl)methyl]-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide :

  • MP : 178–180°C
  • ¹H-NMR (400 MHz, DMSO-d₆) : δ 8.45 (t, J=5.6 Hz, 1H, NH), 7.35–7.22 (m, 8H, aromatic), 4.40 (d, J=5.6 Hz, 2H, CH₂Ph), 4.32 (s, 2H, COCH₂N), 3.95 (s, 2H, oxazolone CH₂).
  • ¹³C-NMR : δ 169.8 (CONH), 161.2 (oxazolone C=O), 134.5–127.1 (aromatic C), 54.3 (COCH₂N), 42.1 (CH₂Ph).
  • HRMS (ESI+) : m/z calcd for C₁₆H₁₂ClN₂O₃ [M+H]⁺: 331.0584; found: 331.0581.

Chemical Reactions Analysis

Types of Reactions

N-[(4-chlorophenyl)methyl]-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The benzoxazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction could produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(4-chlorophenyl)methyl]-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular functions and pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound shares core structural features with several acetamide derivatives, differing primarily in heterocyclic rings and substituents. Key comparisons include:

Compound Name / ID Molecular Formula Key Substituents Biological Activity (Reported) Reference
Target Compound C₁₅H₁₃ClN₂O₃ 4-Cl-benzyl, benzoxazolone Not reported -
4d (N-benzothiazole-thiazolidinone) Not specified Benzothiazole, thiazolidinone MIC: 10.7–21.4 μmol mL⁻¹×10⁻² (bacterial)
2-(3,4-Dichlorophenyl)-N-(thiazol-2-yl)acetamide C₁₁H₈Cl₂N₂OS 3,4-dichlorophenyl, thiazolyl Antimicrobial (qualitative)
BG16087 C₁₅H₁₄N₂O₃S Thiophenmethyl, benzoxazolone Not reported (structural analog)
C732-0543 (ChemDiv) C₁₉H₂₁N₃O₅S₂ Cyclopentylsulfamoyl, benzoxazolone Screening compound (no data)
2-[4-(4-Chlorophenyl)-oxadiazolidinone] C₁₅H₁₅ClN₄O₄ 4-Cl-phenyl, oxadiazolidinone, methyl Not reported

Key Observations:

  • Benzoxazolone vs.
  • Chlorophenyl Substituents : The 4-chlorophenyl group in the target compound is structurally analogous to dichlorophenyl groups in and . Halogenated aryl groups enhance lipophilicity and membrane permeability, but bulky substituents (e.g., 2,4-dichloro) may sterically hinder binding .
  • Oxadiazolidinone Derivatives: Compounds like 2-[4-(4-chlorophenyl)-oxadiazolidinone] () replace benzoxazolone with a nitrogen-rich oxadiazolidinone, which could alter electronic properties and metabolic stability .

Physicochemical and Crystallographic Properties

  • Hydrogen Bonding : Benzoxazolone’s ketone oxygen can act as a hydrogen-bond acceptor, forming motifs like Etter’s R₂²(8) patterns (observed in ). This contrasts with thiazole-containing analogs, where N–H···N bonds dominate .
  • Molecular Conformation : The dihedral angle between the chlorophenyl and benzoxazolone rings (estimated ~60° based on ) impacts planarity and intermolecular interactions. Thiazole derivatives exhibit similar torsional flexibility .

Biological Activity

N-[(4-chlorophenyl)methyl]-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's chemical formula is C16H15ClN2O2C_{16}H_{15}ClN_2O_2 with a molecular weight of approximately 302.76 g/mol. The structure features a benzoxazole moiety, which is known for its diverse biological activities.

Pharmacological Activities

Research indicates that benzoxazole derivatives exhibit a wide range of biological activities. The specific compound has been studied for its potential effects in several areas:

  • Antimicrobial Activity : Benzoxazole derivatives have shown promising antimicrobial properties. In vitro studies suggest that this compound may inhibit the growth of various bacterial strains, potentially serving as a lead for antibiotic development .
  • Anticancer Properties : Preliminary studies indicate that compounds with similar structures can exhibit cytotoxic effects against cancer cell lines. For instance, derivatives containing benzoxazole rings have demonstrated significant activity against MCF-7 (breast cancer) and HCT-116 (colorectal cancer) cell lines . The mechanism often involves the induction of apoptosis and cell cycle arrest.
  • Anti-inflammatory Effects : Some benzoxazole derivatives have been reported to possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators . This suggests potential therapeutic applications in inflammatory diseases.
  • Cytotoxicity : A study evaluating the cytotoxicity of related compounds found that modifications to the benzoxazole structure could enhance or diminish cytotoxic effects against various cancer cells, indicating that structural variations significantly impact biological activity .

The precise mechanism of action for this compound remains under investigation. However, it is believed that the compound interacts with specific biological receptors or enzymes involved in cellular signaling pathways. For example:

  • Inhibition of Enzymatic Activity : Some studies suggest that benzoxazole derivatives may inhibit enzymes critical for cancer cell proliferation or survival.
  • Receptor Modulation : The compound may also act as a modulator for certain receptors involved in inflammation and immune responses.

Table 1: Summary of Biological Activities

Activity TypeFindingsReference
AntimicrobialInhibition of bacterial strains
AnticancerCytotoxicity against MCF-7 and HCT-116
Anti-inflammatoryReduction in pro-inflammatory cytokines
CytotoxicityVariable effects based on structural modifications

Notable Research Findings

  • A study published in RSC Advances highlighted the synthesis of benzoxazole derivatives and their broad spectrum of biological activities, including anticancer and antimicrobial properties .
  • Another investigation into related compounds indicated enhanced cytotoxic effects when specific substituents were introduced to the benzoxazole ring structure .

Q & A

Q. What are the optimal synthetic routes for N-[(4-chlorophenyl)methyl]-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide, and how can reaction conditions be controlled to improve yield?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with the coupling of 4-chlorobenzylamine to a benzoxazolone-acetic acid derivative. Key steps include:

  • Amide bond formation : Use coupling agents like EDC/HOBt in anhydrous DMF under nitrogen atmosphere .
  • Cyclization : Intramolecular cyclization of intermediates under acidic or basic conditions (e.g., HCl in ethanol or K₂CO₃ in DMF) to form the benzoxazolone ring .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the final product.
    Critical Parameters :
  • Temperature control (0–5°C during coupling; 80–100°C for cyclization).
  • Solvent polarity adjustments to minimize side reactions .
    Yield Optimization : Use HPLC (C18 column, acetonitrile/water gradient) to monitor reaction progress and identify byproducts .

Q. What analytical techniques are most reliable for characterizing this compound and confirming its purity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR : Confirm regiochemistry of the benzoxazolone ring (e.g., δ 6.8–7.4 ppm for aromatic protons) and acetamide linkage (δ 2.1–2.5 ppm for methylene protons) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]⁺ expected for C₁₆H₁₄ClN₂O₃).
  • HPLC-PDA : Assess purity (>95% by area normalization at 254 nm) and detect trace impurities .
  • X-ray Crystallography : Resolve ambiguous stereochemistry (if crystalline) .

Q. What preliminary assays are recommended to evaluate its biological activity?

Methodological Answer:

  • In vitro screening :
    • Enzyme inhibition : Test against kinases (e.g., EGFR) or proteases using fluorogenic substrates .
    • Antimicrobial activity : Broth microdilution (MIC determination) against Gram-positive/negative bacteria .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculation .
  • Solubility and Stability :
    • Measure logP (shake-flask method) and aqueous solubility (UV-Vis spectroscopy).
    • Assess stability in PBS (pH 7.4) and simulated gastric fluid (HPLC monitoring) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize its pharmacological profile?

Methodological Answer:

  • Core Modifications :
    • Introduce substituents (e.g., halogens, methoxy) on the benzoxazolone or chlorophenyl ring to modulate electron density .
    • Replace the acetamide linker with sulfonamide or urea groups to alter hydrogen-bonding capacity .
  • Biological Testing :
    • Compare IC₅₀ values across analogs in target-specific assays (e.g., COX-2 inhibition).
    • Use molecular docking (AutoDock Vina) to predict binding affinities to target proteins .
  • Data Analysis :
    • Apply QSAR models (e.g., CoMFA) to correlate structural features with activity .

Q. How should contradictory data on its biological activity (e.g., varying IC₅₀ values) be resolved?

Methodological Answer:

  • Source Investigation :
    • Verify assay conditions (e.g., ATP concentration in kinase assays affects IC₅₀) .
    • Check batch-to-batch purity differences via HPLC and HRMS .
  • Orthogonal Validation :
    • Repeat assays in independent labs with standardized protocols.
    • Use alternative methods (e.g., SPR for binding affinity vs. fluorescence-based assays) .
  • Meta-Analysis :
    • Compare data across structurally related benzoxazolones (e.g., substituent effects on potency) .

Q. What strategies are effective for improving its bioavailability and metabolic stability?

Methodological Answer:

  • Prodrug Design :
    • Mask polar groups (e.g., esterify the acetamide) to enhance intestinal absorption .
  • CYP450 Metabolism Screening :
    • Incubate with human liver microsomes (HLMs) and quantify metabolites via LC-MS/MS .
  • Formulation Optimization :
    • Nanoemulsions or liposomes to improve aqueous solubility.
    • Test in vivo pharmacokinetics (rat models) with IV/PO dosing .

Q. How can in vivo toxicity be assessed preclinically?

Methodological Answer:

  • Acute Toxicity :
    • OECD 423 guideline: Dose escalation in rodents (5–2000 mg/kg) with 14-day observation .
  • Genotoxicity :
    • Ames test (TA98/TA100 strains) to detect mutagenicity .
  • Cardiotoxicity :
    • hERG channel inhibition assay (patch-clamp electrophysiology) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.